1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea is a heteroaryl urea derivative designed and synthesized as a potential modulator of FAAH []. FAAH is an enzyme that plays a crucial role in the degradation of fatty acid amides, including anandamide, an endogenous cannabinoid neurotransmitter []. Modulating FAAH activity has been a target for developing therapeutic agents for various conditions, including pain, inflammation, and anxiety.
The synthesis of 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea is described within the patent literature []. Unfortunately, the specific details of the synthesis, including reaction conditions, yields, and purification methods, are not explicitly provided in the publicly available abstract.
The provided information describes the compound's structure as a heteroaryl urea derivative []. The core structure consists of a [, , ]triazolo[4,3-b]pyridazine scaffold, with a phenyl group attached to the triazole ring and an ethoxy linker connecting the pyridazine ring to a urea moiety. The urea group further connects to an o-tolyl group. Further analysis, potentially using computational chemistry tools, could provide insights into the compound's three-dimensional structure, electronic properties, and potential binding interactions with target proteins.
While the exact mechanism of action for 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea is not described, it is suggested to act as a FAAH modulator []. This implies that the compound likely interacts with the FAAH enzyme, potentially by binding to its active site and altering its catalytic activity. This modulation could lead to increased levels of fatty acid amides, such as anandamide, which in turn could exert therapeutic effects.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4